molecular formula C35H28F12O2P2 B12063649 (+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane

(+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane

Cat. No.: B12063649
M. Wt: 770.5 g/mol
InChI Key: IWUVZYAJPOAIGF-UHFFFAOYSA-N
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Description

(+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane is a complex organophosphorus compound known for its unique chemical properties and potential applications in various fields. This compound features a distinctive structure with two phosphine groups, each substituted with two 4-trifluoromethylphenyl groups, and a central butane backbone with isopropylidene and dihydroxy functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the butane backbone, introduction of the phosphine groups, and subsequent functionalization with isopropylidene and dihydroxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.

    Substitution: The trifluoromethylphenyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation yields phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane involves its ability to coordinate with metal centers and form stable complexes. These complexes can catalyze various chemical reactions by providing a favorable environment for reactants to interact. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.

Comparison with Similar Compounds

Similar Compounds

    Bis(diphenylphosphino)butane: Similar structure but lacks the trifluoromethyl groups.

    Bis(diphenylphosphino)ethane: Shorter backbone and different electronic properties.

    Triphenylphosphine: Simpler structure with only one phosphine group.

Uniqueness

(+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane is unique due to the presence of trifluoromethyl groups, which enhance its electron-withdrawing properties and stability. This makes it particularly effective in catalysis and coordination chemistry applications.

Properties

Molecular Formula

C35H28F12O2P2

Molecular Weight

770.5 g/mol

IUPAC Name

[5-[bis[4-(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[4-(trifluoromethyl)phenyl]phosphane

InChI

InChI=1S/C35H28F12O2P2/c1-31(2)48-29(19-50(25-11-3-21(4-12-25)32(36,37)38)26-13-5-22(6-14-26)33(39,40)41)30(49-31)20-51(27-15-7-23(8-16-27)34(42,43)44)28-17-9-24(10-18-28)35(45,46)47/h3-18,29-30H,19-20H2,1-2H3

InChI Key

IWUVZYAJPOAIGF-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(C(O1)CP(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)CP(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)C

Origin of Product

United States

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